![molecular formula C27H31N5O4 B2547139 N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-36-9](/img/structure/B2547139.png)

N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

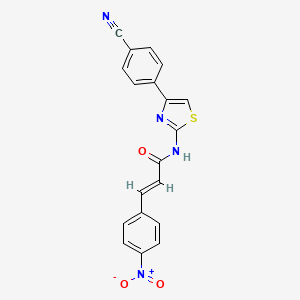

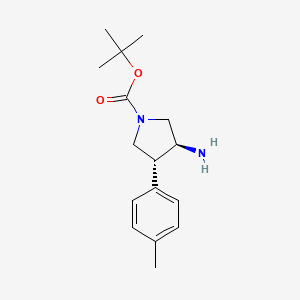

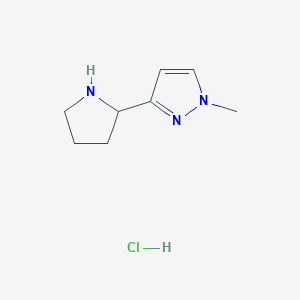

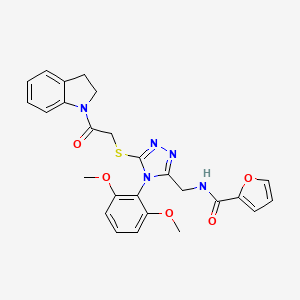

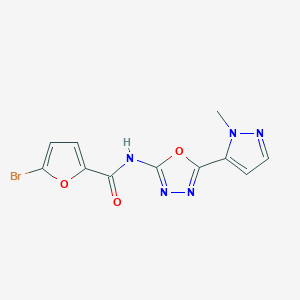

“N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines, which are fused heterocyclic compounds containing pharmacologically active triazole and quinazoline moieties . These compounds have shown considerable interest in the field of medicine and drug development .

Synthesis Analysis

The synthesis of such compounds often involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . A common method involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple rings and functional groups. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, might provide insights into the molecular structure of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The compound may undergo various reactions depending on the conditions and reagents used .Wissenschaftliche Forschungsanwendungen

Cascade Cyclization Reactions

Research by Lipson et al. explored the cascade cyclization reactions involving 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cyclohexanone, leading to the synthesis of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones. This work highlights a methodology that could be relevant for synthesizing compounds similar to N-cyclohexyl-2-(3-methoxybenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, showcasing the potential for generating diverse heterocyclic compounds through multi-component condensation reactions (Lipson et al., 2006).

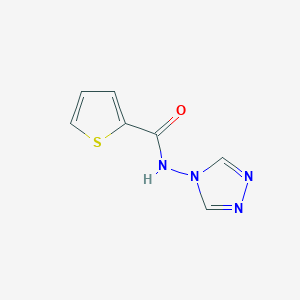

Antimicrobial Activity of Quinoline Derivatives

Özyanik et al. discussed the synthesis of quinoline derivatives containing an azole nucleus and their evaluation for antimicrobial activity. This study suggests that the structural framework of quinoline and triazole derivatives, similar to the compound , can be manipulated to enhance biological activity, indicating a potential research avenue for exploring the antimicrobial properties of such compounds (Özyanik et al., 2012).

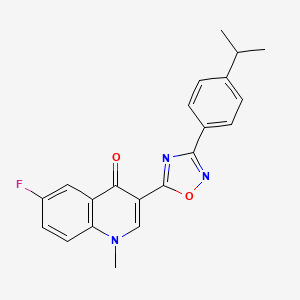

Novel Cyclic Dipeptidyl Ureas

Research by Sañudo et al. on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas. This work contributes to the understanding of how various heterocyclic compounds, including those with a [1,2,4]triazolo[4,3-a]quinazoline framework, can be synthesized and potentially applied in medicinal chemistry (Sañudo et al., 2006).

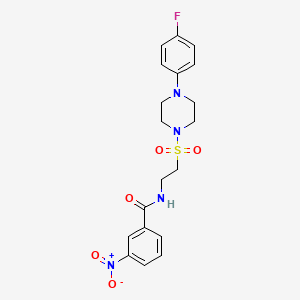

Synthesis and Analgesic Activity

Saad et al. explored the synthesis of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety and evaluated their analgesic activity. This research indicates that the core structure of compounds like this compound can be modified to produce derivatives with potential analgesic properties (Saad et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4/c1-3-14-30-25(34)22-13-12-19(24(33)28-20-9-5-4-6-10-20)16-23(22)32-26(30)29-31(27(32)35)17-18-8-7-11-21(15-18)36-2/h7-8,11-13,15-16,20H,3-6,9-10,14,17H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDAVPOYMBURAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2547056.png)

![3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2547059.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide](/img/structure/B2547063.png)

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)

![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)